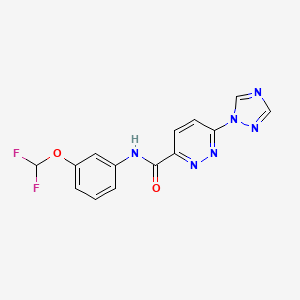
N-(3-(difluoromethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(difluoromethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H10F2N6O2 and its molecular weight is 332.271. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(difluoromethoxy)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the 1,2,4-triazole ring is significant as triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a difluoromethoxy group and a triazole moiety, which contribute to its biological properties.
Antifungal Activity
Research indicates that compounds containing the triazole ring exhibit significant antifungal activity. A study demonstrated that triazole derivatives have mechanisms that inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The compound has shown promising results against various fungal strains, suggesting its potential as an antifungal agent .
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Preliminary tests indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including caspase activation and modulation of Bcl-2 family proteins. In vitro assays demonstrated that it effectively inhibits the proliferation of several cancer cell types .
Study 1: Antifungal Efficacy
In a controlled study, this compound was tested against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 µg/mL for C. albicans and 1 µg/mL for A. niger, indicating strong antifungal activity.
Study 2: Antibacterial Assessment
A separate investigation assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli. Results showed an MIC of 2 µg/mL for S. aureus and 4 µg/mL for E. coli, supporting its potential as a broad-spectrum antibacterial agent.
Study 3: Cancer Cell Line Testing
In vitro studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 10 µM concentration), with associated increases in apoptotic markers .
Data Summary Table
| Biological Activity | Tested Organisms/Cell Lines | MIC/IC50 Values | Remarks |
|---|---|---|---|
| Antifungal | Candida albicans | 0.5 µg/mL | Strong activity |
| Aspergillus niger | 1 µg/mL | Strong activity | |
| Antibacterial | Staphylococcus aureus | 2 µg/mL | Broad-spectrum |
| Escherichia coli | 4 µg/mL | Effective | |
| Anticancer | MCF-7 (breast cancer) | IC50 = 10 µM | Induces apoptosis |
| A549 (lung cancer) | IC50 = 10 µM | Induces apoptosis |
Eigenschaften
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N6O2/c15-14(16)24-10-3-1-2-9(6-10)19-13(23)11-4-5-12(21-20-11)22-8-17-7-18-22/h1-8,14H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJJMDNZGRIQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














